molecular formula C17H34O2 B040171 tert-Pentyl laurate CAS No. 117769-92-3

tert-Pentyl laurate

Cat. No.: B040171
CAS No.: 117769-92-3
M. Wt: 270.5 g/mol
InChI Key: QRKGIHFIEKTDED-UHFFFAOYSA-N
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Description

tert-Pentyl laurate (CAS 117769-92-3), chemically known as dodecanoic acid, 1,1-dimethylpropyl ester, is a branched-chain fatty acid ester derived from lauric acid (C12H24O2) and tert-pentanol (C5H12O). Its molecular formula is C17H34O2, with a molecular weight of 270.45 g/mol . The tert-pentyl group introduces steric hindrance, which significantly impacts its physicochemical properties, such as solubility, thermal stability, and reactivity, compared to linear-chain laurate esters. This compound is utilized in industrial applications, including lubricants, plasticizers, and pharmaceutical formulations, where its branched structure enhances compatibility with hydrophobic matrices .

Properties

CAS No.

117769-92-3

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2-methylbutan-2-yl dodecanoate

InChI

InChI=1S/C17H34O2/c1-5-7-8-9-10-11-12-13-14-15-16(18)19-17(3,4)6-2/h5-15H2,1-4H3

InChI Key

QRKGIHFIEKTDED-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC(C)(C)CC

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)(C)CC

Synonyms

tert-Pentyl laurate

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Branching Effects: The tert-pentyl group reduces crystallinity compared to linear esters like heptyl decanoate, leading to lower melting points and enhanced flexibility in polymer blends .
  • Solubility: Branched esters exhibit higher solubility in nonpolar solvents but negligible water solubility, making them suitable for hydrophobic formulations .

Chemical Reactivity and Stability

This compound’s steric hindrance slows hydrolysis compared to linear esters. For example, in acidic or enzymatic conditions, linear esters (e.g., heptyl decanoate) hydrolyze faster to release lauric acid, a known antimicrobial agent . In contrast, this compound’s hydrolysis requires stronger catalysts, limiting its immediate bioavailability in antimicrobial applications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing tert-pentyl laurate, and how can reaction yields be optimized?

  • Methodology : Use acid-catalyzed esterification between tert-pentanol and lauric acid. Optimize molar ratios (e.g., 1:1.2 alcohol:acid), employ concentrated sulfuric acid (0.5–1% w/w) as a catalyst, and reflux at 110–130°C for 4–6 hours . Monitor reaction progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (C=O stretch at ~1740 cm⁻¹). Purify via vacuum distillation or column chromatography. Yield optimization may require adjusting HCl equivalents (e.g., 3.0 equivalents) and controlling temperature to favor SN1 mechanisms over elimination .

Q. Which analytical techniques are most reliable for characterizing tert-pentyl laurate purity and structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage (e.g., tert-pentyl CH₃ signals at δ 1.2–1.4 ppm; laurate carbonyl at δ 170–175 ppm).
  • Chromatography : Employ GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting behavior and stability. Cross-validate results with elemental analysis (C, H, O) .

Q. How should researchers evaluate the hydrolytic stability of tert-pentyl laurate under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 1–13) and incubate tert-pentyl laurate at 25–60°C. Monitor hydrolysis kinetics via UV-Vis spectroscopy (tracking lauric acid release at λ ~220 nm) or titrimetry. Use Arrhenius plots to calculate activation energy and identify pH-dependent degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions (e.g., elimination vs. esterification) during tert-pentyl laurate synthesis?

  • Methodology : Conduct kinetic studies under varying temperatures (e.g., 25°C vs. 100°C) and solvent polarities (e.g., toluene vs. DMF). Use isotopic labeling (e.g., deuterated tert-pentanol) to trace proton transfer steps. Compare SN1 (carbocation intermediate) and E1 (alkene formation) pathways via GC-MS detection of byproducts like alkenes .

Q. How can computational modeling (e.g., DFT) predict solvent effects on tert-pentyl laurate synthesis efficiency?

  • Methodology : Perform density functional theory (DFT) calculations to model transition states and solvation energies in polar vs. nonpolar solvents. Validate predictions experimentally by measuring reaction rates in solvents like hexane, ethanol, or ionic liquids. Correlate solvent polarity (e.g., dielectric constant) with yield and selectivity .

Q. What statistical approaches resolve contradictions in published data on tert-pentyl laurate’s thermophysical properties?

  • Methodology : Apply meta-analysis to compare literature values (e.g., melting points, solubility). Identify variables causing discrepancies (e.g., purity, measurement techniques). Use multivariate regression to model property dependencies (e.g., chain length vs. hydrophobicity). Replicate key studies under controlled conditions to isolate confounding factors .

Q. How do stereoelectronic effects influence the catalytic activity of lipases in tert-pentyl laurate enzymatic synthesis?

  • Methodology : Screen lipases (e.g., Candida antarctica Lipase B) for activity in organic solvents or ionic liquids. Use molecular docking simulations to analyze enzyme-substrate interactions. Compare turnover rates and enantioselectivity via chiral HPLC. Optimize solvent-free systems for green chemistry applications .

Data Presentation and Reproducibility

Q. What frameworks ensure reproducibility in tert-pentyl laurate synthesis and characterization?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document reaction parameters (e.g., stirring rate, solvent grade), raw spectral data, and statistical analyses in open-access repositories. Use standardized reporting templates (e.g., ISO guidelines) for thermal and spectral data .

Q. How should researchers design experiments to minimize batch-to-batch variability in tert-pentyl laurate production?

  • Methodology : Implement factorial design of experiments (DoE) to test variables (catalyst concentration, temperature). Use control charts to monitor purity and yield across batches. Validate protocols via interlaboratory studies and report confidence intervals for key metrics .

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